molecular formula C6H14Cl2N4 B1453052 [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1255717-71-5

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1453052
CAS No.: 1255717-71-5
M. Wt: 213.11 g/mol
InChI Key: ZVIQRXFHFIGABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4 and its molecular weight is 213.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-5-8-9-6(10)4-7-2;;/h5,7H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQRXFHFIGABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride. These factors can include temperature, pH, presence of other compounds, and specific conditions within the body.

Biological Activity

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a synthetic compound belonging to the triazole class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C5H10N4·2HCl
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 1016776-40-1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promise against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μM
E. coli0.29 - 2.34
S. aureus0.12 - 0.25
P. aeruginosa0.50 - 1.00

These findings suggest that this compound could serve as a lead for developing new antibacterial agents, particularly in combating resistant strains of bacteria .

The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of specific enzymes involved in bacterial cell wall synthesis and metabolic pathways. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi and is believed to have similar effects on bacterial membranes .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the triazole ring significantly influence biological activity:

  • Substituents at the 4-position : Smaller substituents enhance packing efficiency against hydrophobic regions in target proteins.
  • Amino group variations : Alterations in the amino group can modulate binding affinity and selectivity towards specific bacterial enzymes.

For instance, compounds with smaller alkyl groups at the 4-position of the triazole ring demonstrated improved inhibitory effects against NDM-1 beta-lactamase enzymes .

Study 1: Efficacy Against Multi-drug Resistant Bacteria

In a study investigating the efficacy of this compound against multi-drug resistant strains of E. coli and K. pneumoniae, it was found that the compound exhibited synergistic effects when combined with conventional antibiotics like meropenem . The combination treatment resulted in a significant reduction in MIC values and enhanced bactericidal activity.

Study 2: In Vivo Toxicity Assessment

A toxicity assessment conducted on murine models indicated that this compound showed low acute toxicity levels. The LD50 value was determined to be greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications to the triazole structure can enhance antibacterial potency.
  • Antifungal Properties : The compound's structural similarity to well-known antifungal agents suggests potential efficacy against fungal pathogens.
  • Anti-inflammatory Effects : Research has identified triazole derivatives as promising candidates for anti-inflammatory drugs, particularly in inhibiting enzymes like lipoxygenase (15-LOX) .

Inhibition of Lipoxygenase

A study investigated the synthesis of new triazole derivatives and their inhibitory effects on 15-lipoxygenase, an enzyme involved in inflammatory processes. The findings highlighted several derivatives with significant inhibitory potential, suggesting that [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride could serve as a lead compound for developing anti-inflammatory agents .

Anticancer Activity

Research into triazole derivatives has revealed their potential in cancer therapy. A series of synthesized compounds demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may be effective in targeting cancer cells .

Antimicrobial Studies

In vitro studies have shown that derivatives of [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's ability to interact with bacterial cell membranes enhances its efficacy .

Activity TypeCompound TestedResult
Antibacterial[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamineEffective against E. coli
AntifungalVarious triazole derivativesInhibitory against Candida species
Anti-inflammatoryInhibition of 15-lipoxygenaseSignificant inhibition observed

Q & A

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • Strategy :
  • Calculate logP (target 1–3) and polar surface area (<90 Ų) using ChemAxon.
  • Introduce fluorine or methyl groups to enhance lipophilicity without increasing molecular weight (>500 Da) .

Notes

  • Avoid abbreviations; use IUPAC names consistently.
  • For crystallography, prioritize SHELX programs for refinement .
  • Validate synthetic intermediates via elemental analysis to ensure stoichiometric accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.